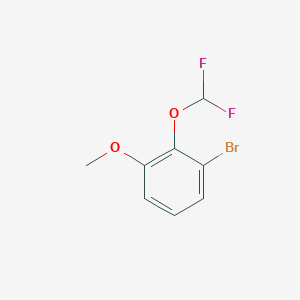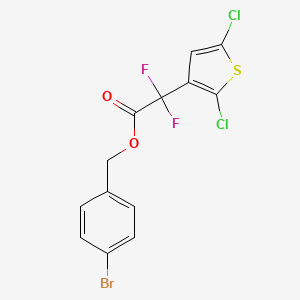
3-Methylpiperidine-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpiperidine-4-carbaldehyde is an organic compound belonging to the class of piperidine derivatives It features a piperidine ring substituted with a methyl group at the third position and an aldehyde group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidine-4-carbaldehyde can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino-carbonyl compound . Another method includes the reduction of pyridine derivatives using hydrogenation over a molybdenum disulfide catalyst .
Industrial Production Methods: Industrially, this compound can be produced by the hydrogenation of pyridine derivatives. This process typically involves the use of a catalyst such as molybdenum disulfide and hydrogen gas under high pressure and temperature conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Methylpiperidine-4-carboxylic acid.
Reduction: 3-Methylpiperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-Methylpiperidine-4-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methylpiperidine-4-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, it can act as an intermediate in the synthesis of compounds that inhibit enzymes such as collagenase and stromelysin . These enzymes are involved in the degradation of extracellular matrix components, making the compound relevant in the study of diseases related to tissue remodeling.
Comparaison Avec Des Composés Similaires
Piperidine: A six-membered ring containing five methylene bridges and one amine bridge.
1-Methylpiperidine-4-carbaldehyde: Similar to 3-Methylpiperidine-4-carbaldehyde but with the methyl group at the first position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other piperidine derivatives. Its combination of a methyl group and an aldehyde group on the piperidine ring makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C7H13NO |
|---|---|
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
3-methylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C7H13NO/c1-6-4-8-3-2-7(6)5-9/h5-8H,2-4H2,1H3 |
Clé InChI |
OVOOYXPWTBOKTP-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCCC1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6S)-5-methyl-5-azaspiro[2.4]heptane-6-carboxylic acid hydrochloride](/img/structure/B13486491.png)



![1-(Bromomethyl)-3-(propan-2-yl)bicyclo[1.1.1]pentane](/img/structure/B13486509.png)
![2-{1-[(pyridin-4-yl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13486520.png)


![potassium 4-hydroxy-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B13486531.png)

![Methyl 4-[(5-acetamidopyridin-2-yl)oxy]benzoate](/img/structure/B13486539.png)
![Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B13486543.png)
![tert-butyl N-({1-[(pyrimidin-2-ylsulfanyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B13486550.png)
